molecular formula C17H23N3O B12640310 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL CAS No. 918941-53-4

3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL

Cat. No.: B12640310
CAS No.: 918941-53-4
M. Wt: 285.4 g/mol
InChI Key: WRMLUBNXVZITIA-UHFFFAOYSA-N
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Description

3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL is a complex organic compound featuring a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)ethylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing enzymatic activity or altering the function of biological molecules. The compound’s ability to form stable complexes with metals makes it a valuable tool in studying metalloproteins and other metal-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: A simpler analog with similar structural features.

    4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Another compound with pyridine rings but different functional groups.

Uniqueness

3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL is unique due to its dual pyridine rings and the presence of both amine and hydroxyl functional groups. This combination allows for versatile chemical reactivity and the formation of complex structures, making it a valuable compound in various research fields.

Properties

CAS No.

918941-53-4

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

3-[bis(2-pyridin-2-ylethyl)amino]propan-1-ol

InChI

InChI=1S/C17H23N3O/c21-15-5-12-20(13-8-16-6-1-3-10-18-16)14-9-17-7-2-4-11-19-17/h1-4,6-7,10-11,21H,5,8-9,12-15H2

InChI Key

WRMLUBNXVZITIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN(CCCO)CCC2=CC=CC=N2

Origin of Product

United States

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